Mucronine E

Catalog No.
S13565732
CAS No.
M.F
C26H40N4O5
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mucronine E

Product Name

Mucronine E

IUPAC Name

(2Z,6S,9S,12S)-9-[(2S)-butan-2-yl]-15,17-dimethoxy-12-(methylamino)-6-(2-methylpropyl)-4,7,10-triazabicyclo[12.3.1]octadeca-1(17),2,14(18),15-tetraene-5,8,11-trione

Molecular Formula

C26H40N4O5

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C26H40N4O5/c1-8-16(4)23-26(33)29-20(11-15(2)3)24(31)28-10-9-17-12-18(13-19(27-5)25(32)30-23)22(35-7)14-21(17)34-6/h9-10,12,14-16,19-20,23,27H,8,11,13H2,1-7H3,(H,28,31)(H,29,33)(H,30,32)/b10-9-/t16-,19-,20-,23-/m0/s1

InChI Key

HDWUSBGYJHDLEL-SDRORHOTSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC=CC2=C(C=C(C(=C2)CC(C(=O)N1)NC)OC)OC)CC(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=C(C=C(C(=C2)C[C@@H](C(=O)N1)NC)OC)OC)CC(C)C

Mucronine E is a cyclopeptide alkaloid derived from the plant Zizyphus abyssinica, known for its significant biological activities. This compound belongs to a class of natural products characterized by a cyclic structure containing amino acid residues. Mucronine E features a 15-membered ring, which includes peptide units linked to an aromatic moiety via enamide bonds. Its structural complexity contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and natural product research .

Typical of cyclopeptide alkaloids. Notably, it can participate in stereoselective palladium-catalyzed β-functionalizations, which are essential for modifying the compound's structure and enhancing its biological activity. The synthesis of mucronine E often involves olefination reactions with phenylalanine-derived aldehydes, allowing for the construction of its complex ring system. These reactions are crucial for understanding the compound's reactivity and potential derivatization pathways .

Mucronine E exhibits notable biological activities, particularly in antimicrobial and antifungal domains. Studies have shown that extracts containing mucronine E demonstrate potent inhibitory effects against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound's efficacy against these organisms suggests potential applications in treating infections and developing new antimicrobial agents . Additionally, mucronine E has been evaluated for its antioxidant properties, contributing to its profile as a multifunctional therapeutic agent .

The synthesis of mucronine E has been achieved through several methods, primarily focusing on total synthesis strategies. One prominent approach involves the use of N-methylated amino acids and peptides as starting materials, which are subjected to palladium-catalyzed reactions to construct the cyclopeptide structure. Another method includes olefination techniques that allow for the formation of the necessary cyclic framework. These synthetic pathways enable researchers to produce mucronine E in sufficient quantities for further biological evaluation and application .

Mucronine E's unique properties make it valuable in various applications, particularly in pharmacology. Its antimicrobial activity positions it as a candidate for developing new antibiotics or antifungal agents. Furthermore, its antioxidant capabilities suggest potential uses in dietary supplements or functional foods aimed at enhancing health and preventing oxidative stress-related diseases. The ongoing research into mucronine E also explores its role in drug discovery and development, particularly in addressing resistant strains of bacteria .

Interaction studies involving mucronine E have focused on its effects on microbial growth and metabolism. Research indicates that mucronine E can disrupt cellular processes in pathogens, leading to cell death or growth inhibition. Additionally, studies have explored its interactions with other bioactive compounds, assessing synergistic effects that could enhance therapeutic efficacy. Understanding these interactions is crucial for optimizing mucronine E's application in clinical settings and developing combination therapies .

Mucronine E is part of a broader family of cyclopeptide alkaloids that share structural similarities but differ in their biological activities and pharmacological profiles. Notable similar compounds include:

  • Mucronine A
  • Mucronine B
  • Mucronine C
  • Mucronine D
  • Abyssenine A
  • Abyssenine B
  • Abyssenine C

Comparison Highlights

Compound NameRing SizeBiological ActivityUnique Features
Mucronine A15AntimicrobialStructural variations affecting potency
Mucronine B14AntifungalDifferent peptide composition
Mucronine C15AntioxidantEnhanced radical scavenging ability
Mucronine D13AntimicrobialDistinct binding affinity
Abyssenine A15AntimicrobialSimilar ring structure but different side chains
Abyssenine B15AntifungalVariations in amino acid sequence

Mucronine E stands out due to its specific ring size and unique biological activities that may not be present in other related compounds. Its comprehensive study continues to reveal insights into both its chemical behavior and potential therapeutic applications .

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

488.29987039 g/mol

Monoisotopic Mass

488.29987039 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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